1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane

Description

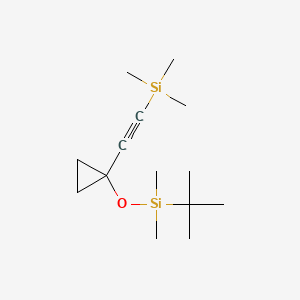

This cyclopropane derivative features a tert-butyldimethylsilyloxy (TBSO) group and a trimethylsilyl (TMS)-protected ethynyl substituent on adjacent carbons of the strained cyclopropane ring. The compound is notable for its dual silyl-protected functional groups, which confer unique steric and electronic properties. The TBSO group enhances hydrolytic stability, while the TMS-ethynyl moiety facilitates reactions such as Sonogashira couplings or hydroboration . Its synthesis typically involves palladium-catalyzed cross-coupling or silylation protocols, as seen in structurally related compounds (e.g., 68.1% yield for analogous silyl-ethynyl benzene derivatives) .

Properties

IUPAC Name |

tert-butyl-dimethyl-[1-(2-trimethylsilylethynyl)cyclopropyl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28OSi2/c1-13(2,3)17(7,8)15-14(9-10-14)11-12-16(4,5)6/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQJCKDBRXHAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1(CC1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747271 | |

| Record name | tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-70-5 | |

| Record name | tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane involves multiple steps. One common method is the reaction of tert-butyl(dimethyl)silanol with 1-[(trimethylsilyl)ethynyl]cyclopropanol under specific conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives .

Scientific Research Applications

1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane has numerous scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Materials Chemistry: The compound is employed in the development of advanced materials, including polymers and nanomaterials.

Drug Discovery: It serves as a precursor in the synthesis of potential pharmaceutical compounds.

Biological Studies: The compound is used in studies involving the modification of biomolecules.

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane involves its interaction with specific molecular targets. The compound can act as a silylating agent, protecting hydroxyl groups via silylation. This process involves the formation of a stable silicon-oxygen bond, which prevents unwanted reactions at the hydroxyl site .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogous Compounds

*Calculated based on analogous structures.

Key Observations:

Steric Effects :

- The tert-butyldimethylsilyl group in the target compound provides greater steric shielding compared to trimethylsilyl or triisopropylsilyl groups. This reduces undesired side reactions (e.g., nucleophilic attacks) but may slow down coupling reactions .

- In contrast, triisopropylsilyl (as in ) offers even bulkier protection, though its use in cyclopropane systems is less documented.

Electronic Effects :

- The TMS-ethynyl group is electron-withdrawing, polarizing the cyclopropane ring and enhancing reactivity toward electrophiles. This contrasts with formyl substituents (e.g., ), which are more electrophilic and prone to nucleophilic additions .

Reactivity in Synthesis: The target compound’s TMS-ethynyl group enables efficient cross-coupling (e.g., Sonogashira), as demonstrated in analogous systems with yields >60% .

Table 2: Stability and Functional Utility

Key Findings:

- The TBSO group in the target compound enhances hydrolytic stability compared to triisopropylsilyloxy (), which may require harsher conditions for deprotection.

- Aromatic analogs like 1i () exhibit higher thermal stability due to extended conjugation but lack the strained cyclopropane ring’s reactivity.

Challenges and Limitations

- Steric Hindrance : The dual silyl groups in the target compound may impede reactions requiring planar transition states (e.g., Diels-Alder).

- Synthetic Complexity : Multi-step synthesis (e.g., column chromatography, Pd catalysts) reduces scalability compared to simpler silyl-protected alkynes .

Biological Activity

1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane (CAS Number: 1246816-70-5) is a silicon-containing compound that has garnered interest in various fields, including organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H28OSi2

- Molecular Weight : 268.54 g/mol

- Structure : The compound features a cyclopropane ring substituted with silyl groups, which enhance its reactivity and stability in various chemical environments.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that silicon-containing compounds can exhibit antitumor properties. Studies have shown that derivatives of silylated compounds can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

- Case Study : A study conducted on similar silyl compounds demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting that the introduction of silyl groups can enhance the antitumor efficacy of organic molecules .

2. Antiviral Properties

Silicon compounds have been investigated for their antiviral activities. Preliminary data suggest that this compound may interfere with viral replication mechanisms.

- Mechanism : The silyl groups may facilitate interactions with viral proteins or nucleic acids, thereby inhibiting the viral life cycle .

3. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in pathways involving cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the bioactivation of prodrugs.

- Research Findings : In vitro studies have indicated that similar silyl compounds can modulate enzyme activity, leading to altered pharmacokinetics of co-administered drugs .

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antiviral | Inhibits viral replication | |

| Enzyme Inhibition | Modulates cytochrome P450 activity |

The biological activities attributed to this compound are likely due to several mechanisms:

- Silylation Effects : The presence of silyl groups enhances molecular stability and alters electronic properties, which may lead to increased reactivity with biological targets.

- Interaction with Biomolecules : The compound may form stable complexes with proteins or nucleic acids, disrupting normal biological functions.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynylcyclopropane, and how are silyl groups selectively introduced?

- Methodology : The synthesis involves sequential protection of hydroxyl and ethynyl groups. First, tert-butyldimethylsilyl (TBS) chloride is used under anhydrous conditions (e.g., DMF, imidazole) to protect the hydroxyl group. The ethynyl group is then protected with trimethylsilyl (TMS) using hexamethyldisilazane (HMDS) in the presence of a Lewis acid catalyst. Monitoring reaction progress via thin-layer chromatography (TLC) ensures minimal cross-reactivity between silylating agents .

- Key Consideration : Steric hindrance from the TBS group may slow ethynylation; elevated temperatures (40–60°C) and extended reaction times are often required .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identifies proton environments (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm, TMS ethynyl protons at δ 0.1–0.3 ppm).

- IR Spectroscopy : Confirms silyl ether (Si-O-C) stretches (~1250 cm⁻¹) and ethynyl (C≡C) vibrations (~2100 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks for TBS/TMS derivatives) .

- Data Interpretation : Overlapping signals in NMR may require 2D techniques (e.g., COSY, HSQC) to resolve cyclopropane and silyl group interactions .

Q. How do dual silyl groups influence the compound’s stability under different reaction conditions?

- Methodology : Stability is assessed via:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (TBS groups typically stable up to 200°C).

- Solvent Compatibility Tests : Stability in polar aprotic (e.g., THF, DCM) vs. protic solvents (e.g., MeOH, H₂O) under acidic/basic conditions.

- Findings : TBS ethers are labile to fluoride ions (e.g., TBAF), while TMS ethynyl groups hydrolyze slowly in aqueous acidic media (pH < 3). Dual silyl groups may synergistically enhance lipophilicity, complicating purification .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during ethynylation of the cyclopropane ring with dual silyl groups?

- Methodology :

- Stepwise Protection : Introduce TBS first, followed by TMS, to avoid steric clashes during cyclopropane formation.

- Catalyst Optimization : Use Pd(PPh₃)₄/CuI for Sonogashira coupling to minimize homocoupling of ethynyl groups.

- Temperature Control : Maintain reactions at 0–25°C to suppress cyclopropane ring-opening side reactions .

- Data Contradiction Resolution : Conflicting reports on yields (30–70%) may arise from trace moisture; rigorous drying of solvents/reactants is critical .

Q. How can computational methods predict regioselectivity in reactions involving the ethynyl group?

- Methodology :

- DFT Calculations : Model transition states to predict activation barriers for nucleophilic additions (e.g., Huisgen cycloaddition).

- Molecular Dynamics (MD) : Simulate steric effects of TBS/TMS groups on ethynyl accessibility.

Q. What analytical approaches resolve contradictions in reported reactivity data (e.g., unexpected deprotection under mild conditions)?

- Methodology :

- Controlled Deprotection Experiments : Compare TBAF (fluoride) vs. AcOH/H₂O (acid) for TBS/TMS removal.

- Kinetic Monitoring : Use in-situ IR or NMR to track deprotection rates.

- Example : Discrepancies in TMS stability under acidic conditions (pH 2–4) may arise from trace metal ions (e.g., Al³⁺) accelerating hydrolysis; chelating agents (EDTA) can suppress this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.